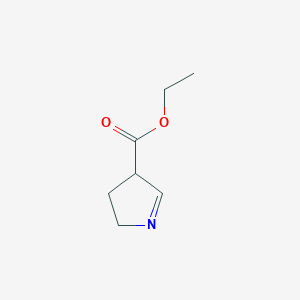
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family It is characterized by a five-membered ring containing one nitrogen atom and an ester functional group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of ethyl acetoacetate with ammonia or primary amines under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylates.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrole-4-carbinol or pyrrole-4-carbaldehyde.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学研究应用
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active pyrrole moiety, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and exert therapeutic effects.
相似化合物的比较
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate : Similar structure but with an additional ethoxy group.
- Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate : Contains a pyran ring instead of a pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ester group, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3 |
InChI 键 |
YNAXGNQDDXYYPK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


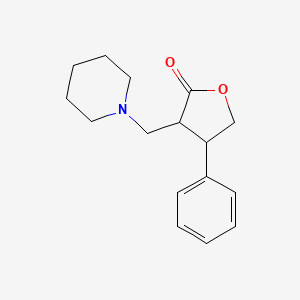

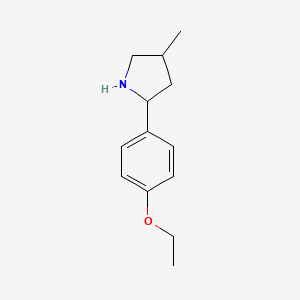


copper](/img/structure/B12886671.png)

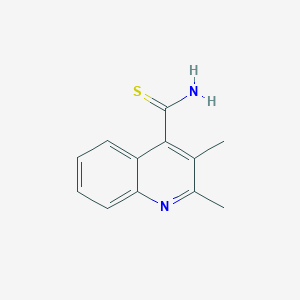
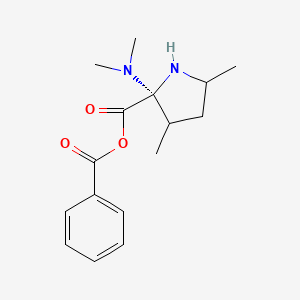

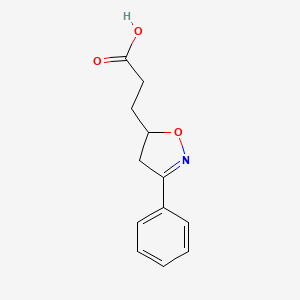
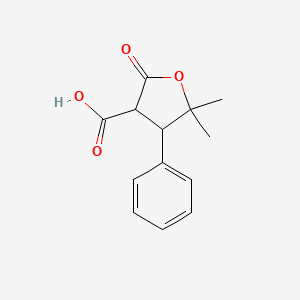
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

